![molecular formula C20H28N4O2S B2719739 N-(tert-butyl)-4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171063-47-0](/img/structure/B2719739.png)
N-(tert-butyl)-4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Description
N-(tert-butyl)-4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N4O2S and its molecular weight is 388.53. The purity is usually 95%.
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Scientific Research Applications
- The compound is synthesized through a one-pot, two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reductive amination reaction yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .
- Anti-Tumor Activity : The compound exhibits antitumor activity. For example, one derivative inhibits the growth of HeLa cells by interfering with cell division .
- Drug Discovery : N-heterocyclic amines are valuable building blocks in drug discovery. Their preparation in high yields, easy workup procedures, and mild reaction conditions make them attractive for developing active pharmaceutical ingredients .
- Protease Inhibitors : The N-tert-butyl amide group is found in drugs like nelfinavir, which is used in HIV treatment .
- C–N Bond Construction : Reductive amination, such as the synthesis of this compound, is commonly used in the pharmaceutical industry for C–N bond formation due to its operational simplicity and versatility .
- Pyrazole Derivatives : Pyrazole derivatives, including this compound, have attracted attention due to their physiological and pharmacological activities. They serve as promising scaffolds for novel drug discovery .
Synthesis and Structure
Biological and Medicinal Applications
Organic Synthesis and Reactivity
Chiral Analysis
properties
IUPAC Name |
N-tert-butyl-4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-20(2,3)21-19(25)24-11-9-15(10-12-24)18-23-22-17(27-18)13-14-5-7-16(26-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJSMLVIAFNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
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